molecular formula C17H16Cl2N4O4 B11039522 N-(2,3-dichlorophenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide

N-(2,3-dichlorophenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide

Cat. No.: B11039522
M. Wt: 411.2 g/mol
InChI Key: QDZXRMXHKDLHRB-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is of significant interest due to its potential biological activities, including antitumor, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide can be achieved through the reaction of N-arylitaconimides with 6-aminopyrimidin-4(3H)-ones and 6-aminopyrimidine-2,4(1H,3H)-diones in boiling acetic acid . This method provides a convenient and efficient route to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrido[2,3-d]pyrimidine structure, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl moiety, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Due to its structural similarity to pteridines, the compound exhibits competitive inhibition of dihydrofolate reductase, making it a potential candidate for antibacterial and antifungal applications .

Medicine: The compound’s antitumor activity, attributed to its ability to inhibit tyrosine kinases, has garnered interest in cancer research . It is also being explored for its potential in treating HIV-induced pneumonia and other bacterial infections .

Industry: In the industrial sector, the compound’s unique chemical properties make it valuable for the development of new materials and chemical processes.

Comparison with Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Pteridines: Due to structural similarities, pteridines also inhibit dihydrofolate reductase and possess antibacterial and antifungal properties.

Uniqueness: N-(2,3-dichlorophenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the dichlorophenyl group and the unique arrangement of functional groups contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C17H16Cl2N4O4

Molecular Weight

411.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(1,3-dimethyl-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-6-yl)acetamide

InChI

InChI=1S/C17H16Cl2N4O4/c1-22-14-9(16(26)23(2)17(22)27)6-8(15(25)21-14)7-12(24)20-11-5-3-4-10(18)13(11)19/h3-5,8H,6-7H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

QDZXRMXHKDLHRB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CC(C(=O)N2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C(=O)N(C1=O)C

Origin of Product

United States

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